molecular formula C16H31N3O2 B7344882 1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea

1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea

Número de catálogo B7344882
Peso molecular: 297.44 g/mol
Clave InChI: YHLSHYIQWGGOBA-GJZGRUSLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in the treatment of autoimmune diseases. It was first synthesized by Bristol-Myers Squibb and has been the subject of extensive research in recent years.

Mecanismo De Acción

1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea works by inhibiting the activity of the TYK2 enzyme, which plays a key role in the signaling pathways that lead to inflammation. By blocking TYK2, this compound reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines and chemokines, inhibits the differentiation of T cells into pro-inflammatory subsets, and reduces the activation of dendritic cells and macrophages.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea is its specificity for TYK2, which reduces the risk of off-target effects. However, its potency may also be a limitation, as high concentrations of the drug may be required to achieve therapeutic effects in vivo. Additionally, the long-term safety of this compound has not yet been fully established.

Direcciones Futuras

There are several future directions for research on 1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea. One area of interest is the potential use of the drug in combination with other therapies, such as biologics or small molecule inhibitors of other signaling pathways. Another area of interest is the development of biomarkers to predict response to this compound, which could help to identify patients who are most likely to benefit from the drug. Finally, further studies are needed to establish the long-term safety and efficacy of this compound in humans.

Métodos De Síntesis

The synthesis of 1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea involves several steps, including the reaction of 1,3-dibromopropane with cyclohexylmagnesium bromide, followed by the addition of morpholine and the formation of the urea moiety. The final step involves the addition of a butyl group to the cyclohexyl ring.

Aplicaciones Científicas De Investigación

1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea has been extensively studied for its potential use in the treatment of autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus. It has been shown to be effective in reducing inflammation and improving symptoms in preclinical models of these diseases.

Propiedades

IUPAC Name

1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O2/c1-2-3-8-17-16(20)18-13-14-6-4-5-7-15(14)19-9-11-21-12-10-19/h14-15H,2-13H2,1H3,(H2,17,18,20)/t14-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLSHYIQWGGOBA-GJZGRUSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCC1CCCCC1N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)NC[C@@H]1CCCC[C@@H]1N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.